Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride: is an organic compound with the molecular formula C15H24ClNO2. It is a derivative of propanoic acid and contains a tert-butyl ester group, a phenyl ring, and an aminoethyl side chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride typically involves the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a valuable scaffold for developing drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-aminoethoxy)propanoate
Comparison:
- Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride has a hydrochloride salt form, which enhances its solubility in aqueous solutions compared to its non-salt counterparts.
- The presence of the tert-butyl ester group provides steric hindrance, making it more resistant to hydrolysis compared to similar compounds without this group.
- The aminoethyl side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride (CAS Number: 116856-71-4) is an organic compound that has garnered attention in biological research due to its potential interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H24ClNO2. It features a tert-butyl ester group, a phenyl ring, and an aminoethyl side chain, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially leading to the inhibition or activation of enzymatic activity. Additionally, the phenyl ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the stability of the compound-protein complex.
Table 1: Comparison of Mechanisms with Similar Compounds
Compound Name | Mechanism of Action | Notable Features |
---|---|---|
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate HCl | Enzyme-substrate interaction | Hydrochloride salt enhances solubility |
Tert-butyl 3-(4-(2-aminoethyl)phenyl)propanoate | Similar to above | Lacks hydrochloride salt |
Tert-butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate | Inhibits specific receptors | Different structural backbone |
In Vitro Studies
Research indicates that this compound can serve as a model compound for studying enzyme-substrate interactions. It has been utilized in various assays to investigate its binding affinity and inhibitory potency against specific enzymes. For instance, studies have shown that compounds with similar structural motifs exhibit significant inhibitory effects on various targets, including nitric oxide synthase (nNOS) with IC50 values in the low nanomolar range .
Case Studies
- Enzyme Inhibition : A study examined the inhibitory effects of related compounds on nNOS, revealing that certain derivatives could achieve over 1000-fold selectivity for nNOS compared to other isoforms. This highlights the potential of this compound as a scaffold for developing selective enzyme inhibitors .
- Receptor Binding : Another investigation focused on the compound's ability to modulate receptor activity. The results indicated that it could act as an allosteric modulator for certain nuclear receptors, providing insights into its therapeutic applications in metabolic disorders .
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable intermediate in drug design. Its potential applications include:
- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceutical agents targeting specific pathways.
- Therapeutic Research : Due to its interaction with various biological targets, it may have implications in treating diseases related to enzyme dysfunction and receptor modulation .
Properties
IUPAC Name |
tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZJDCBUTHGFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696385 |
Source
|
Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116856-71-4 |
Source
|
Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.